3-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-amine
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Overview
Description
3-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with an aminomethyl group at the 3-position and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the aminomethyl group to form primary amines or other derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
3-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The aminomethyl group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(trifluoromethyl)pyridine: Similar structure but lacks the aminomethyl group.
3-Chloro-5-(trifluoromethyl)pyridine: Contains a chloro group instead of an aminomethyl group.
2-Amino-3-fluoro-5-(trifluoromethyl)pyridine: Features a fluoro group in addition to the trifluoromethyl group.
Uniqueness
3-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8F3N3 |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
3-(aminomethyl)-6-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)5-2-1-4(3-11)6(12)13-5/h1-2H,3,11H2,(H2,12,13) |
InChI Key |
UVXVBLXPNKXEHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CN)N)C(F)(F)F |
Origin of Product |
United States |
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